Retention of Sub‑Nanomolar Antiprotozoal Potency Against Trypanosoma brucei
Lefleuganan maintains antiprotozoal potency comparable to its natural parent leucinostatin A against T. brucei, with reported IC50 values of 0.25 nM and 0.39 nM from independent studies [1]. This confirms that the structural modifications introduced in Lefleuganan do not compromise its primary therapeutic activity against kinetoplastid parasites, preserving the sub‑nanomolar potency characteristic of the natural compound [2].
| Evidence Dimension | In vitro antiprotozoal activity against T. brucei |
|---|---|
| Target Compound Data | IC50 = 0.25 nM and 0.39 nM |
| Comparator Or Baseline | Leucinostatin A: IC50 = 0.25 nM and 0.39 nM |
| Quantified Difference | Equivalent activity (within experimental error) |
| Conditions | T. brucei bloodstream form culture; values are averages of biological triplicates/duplicates |
Why This Matters
For procurement decisions, this confirms that Lefleuganan's primary potency is not diminished relative to the natural lead compound, while subsequent data demonstrate it eliminates a critical mammalian toxicity liability.
- [1] Rimle L, et al. J Med Chem. 2025;68(4):4237–4258. (T. brucei IC50 values). View Source
- [2] Brand et al. (2021). As cited in: Rimle L, et al. J Med Chem. 2025;68(4):4237–4258. View Source
